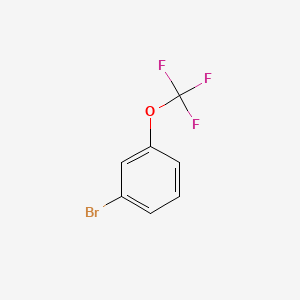

1-Bromo-3-(trifluoromethoxy)benzene

説明

Significance of Fluorinated Organic Compounds in Contemporary Research

The introduction of fluorine into organic molecules has become a pivotal strategy in contemporary chemical research, profoundly impacting the development of new materials and therapeutic agents. The unique properties of the fluorine atom, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, impart remarkable characteristics to the parent molecule. These include enhanced metabolic stability, increased lipophilicity, and altered electronic properties, which can lead to improved bioavailability and binding affinity of drug candidates. Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain at least one fluorine atom.

Contextualizing 1-Bromo-3-(trifluoromethoxy)benzene within Aryl Halide Chemistry

Within the broad class of halogenated aryl ethers, this compound has emerged as a particularly valuable reagent. This compound synergistically combines the reactivity of a bromine atom at the meta-position with the electronically influential trifluoromethoxy group. The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing moiety, which can significantly modulate the reactivity of the aryl ring and the attached bromine atom. This unique electronic profile makes this compound an attractive substrate for a range of palladium-catalyzed cross-coupling reactions and a key intermediate in the synthesis of high-value organic molecules.

Structure

2D Structure

特性

IUPAC Name |

1-bromo-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUDHWBCPSXAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334205 | |

| Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252-44-0 | |

| Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-bromo-3-(trifluoromethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 3 Trifluoromethoxy Benzene

Established Synthetic Routes to 1-Bromo-3-(trifluoromethoxy)benzene

The most established and efficient synthesis of this compound involves a two-step process starting from trifluoromethoxyaniline isomers. google.com This method is favored for its high yields and excellent selectivity, avoiding the formation of undesired polybrominated byproducts. google.comgoogle.com

The key to this synthetic route is the selective bromination of the aniline (B41778) starting material. Research has shown that using a brominating agent that releases an electrophilic bromine ion (Br+) in an acidic medium is crucial for achieving high selectivity and yield. google.comgoogle.com Agents that generate H+ or HBr ions during the reaction, such as elemental bromine, result in significantly lower yields and selectivity. google.com

The preferred brominating agents for this reaction are N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.comgoogle.com The reaction is typically carried out in a weak acid, such as acetic acid, which can also function as the solvent. google.com

Table 1: Reagents for Selective Bromination

| Role | Reagent |

|---|---|

| Starting Material | 2-Trifluoromethoxyaniline and/or 4-Trifluoromethoxyaniline |

| Brominating Agent | N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) |

| Solvent/Medium | Weak acid (e.g., Acetic Acid) |

This selective bromination of 4-trifluoromethoxyaniline yields 4-bromo-2-(trifluoromethoxy)aniline, while the bromination of 2-trifluoromethoxyaniline produces 2-bromo-6-(trifluoromethoxy)aniline. google.com Both of these intermediates, or a mixture thereof, can then be carried forward to the deamination step. google.com

The second stage of the synthesis is a deamination reaction, which removes the amino group from the brominated intermediate. google.com This is accomplished through diazotization, followed by a de-diazotization step, a process generally known as the Sandmeyer-type reaction. google.comgoogle.comorganic-chemistry.org

The brominated trifluoromethoxyaniline is reacted with an inorganic nitrite (B80452), such as sodium nitrite, in the presence of a strong acid like sulfuric acid, to form a diazonium salt. google.comorganic-chemistry.org The subsequent de-diazotization, or removal of the diazonium group, is achieved using a reducing agent. google.com When using an inorganic nitrite, suitable reducing agents include hypophosphorous acid or an alcohol like 2-propanol in an aqueous solution. google.com The use of concentrated sulfuric acid is advantageous for both the diazotization and the subsequent de-diazotization. google.com The final product is then isolated from the reaction mixture. google.com

Table 2: Reagents for Diazotization and De-diazotization

| Step | Reagent |

|---|---|

| Diazotization | Inorganic Nitrite (e.g., Sodium Nitrite) |

| Acid Medium | Strong Acid (e.g., Sulfuric Acid) |

| De-diazotization (Reducing Agent) | Hypophosphorous Acid, 2-Propanol, or DMF |

An alternative, though less common, approach to synthesizing this compound involves organometallic intermediates. One such method is the bromine/lithium exchange. beilstein-journals.org In this pathway, trifluoromethoxybenzene can be lithiated and then quenched with an electrophilic bromine source. Specifically, 3-(trifluoromethoxy)phenyllithium can be generated and subsequently reacted with bromine to furnish this compound. beilstein-journals.org

Bromination of Trifluoromethoxyanilines and Subsequent Deamination

Process Optimization in this compound Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound while minimizing byproducts and processing costs.

Studies have focused on refining the conditions for the two-step synthesis from trifluoromethoxyanilines to improve efficiency. google.com

For the initial bromination step , temperature control is essential. The reaction is exothermic, and maintaining a temperature between -5°C and room temperature, ideally around 0°C, is recommended to ensure selectivity. google.com The molar ratio of the starting aniline to the solvent (acetic acid) is also a factor, with a preferred ratio of approximately 1:6. google.com The choice of brominating agent is paramount; using NBS or DBDMH, which release Br+ in an acidic medium, has been identified as a key factor for achieving excellent yields and preventing the formation of polybrominated byproducts. google.comgoogle.com

In the deamination step , the choice of reagents and their ratios are optimized for efficiency. Using an inorganic nitrite like sodium nitrite is often preferred over organic nitrites due to lower costs and fewer environmental concerns. google.com For the diazotization and de-diazotization reactions, using concentrated sulfuric acid in an approximate 1:1 molar ratio with the bromo-trifluoromethoxyaniline intermediate has been found to be advantageous. google.com The reaction is typically complete within a few hours. google.com

Table 3: Optimized Reaction Conditions

| Parameter | Bromination | Deamination (Diazotization/De-diazotization) |

|---|---|---|

| Temperature | -5 °C to room temperature (ideally ~0 °C) | Not specified, but monitored |

| Key Reagent | N-bromosuccinimide (NBS) or DBDMH | Sodium Nitrite, Sulfuric Acid |

| Solvent | Acetic Acid | Water, Alcohol (if needed as reducing agent) |

| Molar Ratios | Starting material/solvent ≈ 1/6 | Sulfuric acid/intermediate ≈ 1/1 |

Catalyst Development in this compound Production

The synthesis of this compound presents a chemical challenge, as direct bromination of trifluoromethoxybenzene is not effective for producing the meta-isomer. google.com The trifluoromethoxy group typically directs substitution to the ortho and para positions. google.com Consequently, alternative synthetic routes have been developed that rely on specific catalytic conditions to achieve the desired regioselectivity and yield.

A significant advancement involves a multi-step process starting from either 2-trifluoromethoxyaniline or 4-trifluoromethoxyaniline. google.comgoogle.com This process includes a bromination step followed by a deamination reaction. The catalyst system in the initial bromination step is crucial for the success of the reaction. The process utilizes a brominating agent that releases an electrophilic bromine ion (Br+) in an acidic environment. google.comgoogle.com It has been found that using reagents that generate H+ or HBr during the reaction can lead to significantly lower selectivity and yield. google.com

Table 1: Catalyst and Reagent Systems in the Synthesis of this compound

| Reaction Step | Catalyst/Reagent Type | Specific Examples | Function | Source |

|---|---|---|---|---|

| Bromination | Brominating Agent | N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Releases electrophilic Br+ for selective bromination. | google.com |

| Bromination | Acidic Medium | Weak acids | Provides the necessary environment for the brominating agent to function effectively. | google.com |

| Deamination | Diazotizing Agent | Sodium nitrite | Converts the amino group into a diazonium salt intermediate. | google.comgoogle.com |

| Deamination | Reducing Agent | 2-propanol, Hypophosphorous acid | Removes the diazonium group, replacing it with a hydrogen atom. | google.comgoogle.com |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like this compound to minimize environmental impact and improve safety. jddhs.com These principles focus on aspects such as waste reduction, the use of less hazardous chemicals, and energy efficiency. jddhs.comgreenchemistryandcommerce.org

When evaluating the synthesis of this compound, several green chemistry principles are pertinent:

Atom Economy: The multi-step synthesis involving bromination and deamination has inherent limitations in atom economy due to the production of byproducts. For instance, in the deamination step using sodium nitrite and a reducing agent, nitrogen gas and other side products are formed.

Use of Less Hazardous Chemical Syntheses: The reagents used, such as brominating agents and nitrites, require careful handling. A key principle of green chemistry is to design processes that use and generate substances with minimal toxicity. greenchemistryandcommerce.org

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. While the bromination step uses a brominating agent that could be considered a reagent rather than a catalyst in the traditional sense, the development of more efficient and recyclable catalyst systems is a goal of green chemistry. rsc.org Heterogeneous catalysts, which are in a different phase from the reactants, are particularly desirable as they are easier to separate and reuse. jddhs.com

Reduction of Derivatives: The described synthesis utilizes a protecting group strategy by starting with an aniline derivative and then removing the amino group. Green chemistry principles encourage the avoidance or reduction of such derivatization steps to minimize waste. rsc.org

Energy Efficiency: Performing reactions at ambient temperature and pressure is a key goal. The bromination step is often conducted at low temperatures (between -5 °C and room temperature) to control the exothermic reaction, which aligns with energy efficiency considerations. google.com

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Relevance to the Synthetic Process | Potential for Improvement | Source |

|---|---|---|---|

| Atom Economy | The multi-step nature of the synthesis leads to the generation of byproducts, reducing overall atom economy. | Developing a more direct synthesis route would improve atom economy. | rsc.org |

| Less Hazardous Synthesis | The use of brominating agents and nitrites poses potential health and environmental risks. | Research into greener brominating agents and alternative deamination methods. | greenchemistryandcommerce.org |

| Catalysis | The process relies on stoichiometric reagents rather than true catalysts that can be recycled. | Development of recyclable catalytic systems for bromination. | jddhs.comrsc.org |

| Energy Efficiency | The bromination reaction is conducted at low temperatures, which is favorable. | Optimizing reaction conditions to further reduce energy consumption. | google.comjddhs.com |

| Waste Prevention | Byproducts are generated in both the bromination and deamination steps. | Implementing strategies for waste minimization and recycling of reagents where possible. | jddhs.com |

Reactivity and Mechanistic Investigations of 1 Bromo 3 Trifluoromethoxy Benzene

Electronic Effects of the Trifluoromethoxy Group on Aryl Ring Reactivity

The reactivity of the aromatic ring in 1-bromo-3-(trifluoromethoxy)benzene is significantly influenced by the electronic character of the trifluoromethoxy (-OCF₃) substituent. This group exerts a powerful influence on the electron density of the benzene (B151609) ring through a combination of inductive and resonance effects.

Inductive Effects of the Trifluoromethoxy Moiety

The trifluoromethoxy group is characterized by its strong electron-withdrawing inductive effect (-I). This is a consequence of the high electronegativity of the three fluorine atoms, which pull electron density away from the carbon atom of the trifluoromethyl moiety. This, in turn, draws electron density from the oxygen atom and, subsequently, from the aromatic ring. The -I effect of the trifluoromethoxy group is substantial, rendering the attached phenyl ring electron-deficient. This deactivation is a key factor in the compound's reactivity profile, particularly in reactions involving electrophilic attack.

Influence on Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the trifluoromethoxy group acts as a deactivating, meta-directing substituent. The strong inductive electron withdrawal reduces the nucleophilicity of the aromatic ring, making it less reactive towards electrophiles than benzene. While the oxygen atom possesses lone pairs that could potentially participate in resonance donation (+R effect), this effect is significantly diminished by the strong electron-withdrawing nature of the attached trifluoromethyl group.

The directing influence of the -OCF₃ group can be understood by examining the stability of the carbocation intermediates (arenium ions) formed during the substitution process. For ortho and para attack, a resonance structure can be drawn where the positive charge is placed on the carbon atom directly bonded to the -OCF₃ group. This is a highly destabilized situation due to the adjacent electron-withdrawing substituent. In contrast, for meta attack, the positive charge is never located on the carbon bearing the trifluoromethoxy group. As a result, the intermediate for meta substitution is less destabilized, and the meta-substituted product is preferentially formed.

Cross-Coupling Reactions Involving this compound

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Arylation Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the synthesis of biaryl and heteroaryl compounds. This compound can serve as the aryl halide partner in these transformations, coupling with a range of organometallic reagents or directly with other aromatic systems.

The direct arylation of heteroarenes with aryl halides is an increasingly important and atom-economical method for synthesizing complex heterocyclic structures. While specific studies detailing the reaction of this compound with benzothiophene (B83047) and imidazopyridines are not extensively documented, the reactivity can be inferred from studies using similar meta-substituted aryl bromides.

For instance, the palladium-catalyzed direct C-H arylation of 3-bromobenzo[b]thiophene has been shown to proceed with various aryl bromides. thieme-connect.com The reaction typically employs a palladium catalyst such as palladium(II) acetate (B1210297) [Pd(OAc)₂] and a base like potassium acetate (KOAc). The electron-withdrawing nature of the substituent on the aryl bromide can influence the reaction efficiency.

Table 1: Examples of Palladium-Catalyzed Direct Arylation of 3-Bromobenzo[b]thiophene with Various Aryl Bromides This table presents data for aryl bromides structurally related to this compound to illustrate the scope of the reaction.

| Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Bromofluorobenzene | Pd(OAc)₂ | KOAc | DMA | 80 | 0.5 | 12 |

| 3-Bromonitrobenzene | Pd(OAc)₂ | KOAc | DMA | 80 | >0.5 | 83 |

Data sourced from related studies to infer reactivity.

Similarly, the direct C3-arylation of imidazo[1,2-b]pyridazine (B131497) with a broad range of aryl bromides has been successfully demonstrated. nih.gov These reactions are often efficient even with low catalyst loadings and in environmentally benign solvents. nih.gov The electronic nature of the aryl bromide plays a role in the outcome of the coupling.

Table 2: Examples of Palladium-Catalyzed Direct C3-Arylation of Imidazo[1,2-b]pyridazine with Substituted Aryl Bromides This table showcases the versatility of the arylation reaction with various substituted aryl bromides, suggesting the potential utility of this compound as a substrate.

| Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Pd(OAc)₂ | KOAc | 1-pentanol | 120 | 91 |

| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ | KOAc | 1-pentanol | 120 | 85 |

Data sourced from related studies to infer reactivity.

Mizoroki-Heck Cross-Coupling Applications

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is a powerful method for the synthesis of substituted alkenes. This compound is a suitable aryl halide for this transformation, reacting with various alkenes to produce the corresponding 3-(trifluoromethoxy)stilbene derivatives or other substituted alkenes.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination regenerates the double bond in the product and produces a palladium-hydride species, which, upon reductive elimination with a base, regenerates the Pd(0) catalyst.

Table 3: General Conditions for Mizoroki-Heck Reactions with Aryl Bromides This table provides a general overview of typical reaction conditions for the Mizoroki-Heck reaction, which would be applicable to this compound.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Aryl Bromide | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF / Acetonitrile | Substituted Stilbene |

| Aryl Bromide | Acrylate Esters | Pd(OAc)₂ | NaOAc | DMF / NMP | Substituted Cinnamate |

This table represents generalized conditions and product types for the Mizoroki-Heck reaction.

Mechanism and Scope of 1-Bromo-3-(trifluoromethyl)benzene in Mizoroki-Heck Reactions

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. nih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. Subsequent β-hydride elimination releases the product, and reductive elimination regenerates the Pd(0) catalyst, completing the catalytic cycle. nih.govlibretexts.org

The reactivity of the aryl halide is crucial, with the rate of oxidative addition typically following the trend I > Br > Cl. For substrates like 1-bromo-3-(trifluoromethyl)benzene, the electron-withdrawing trifluoromethyl group can influence the reaction. While specific studies detailing the extensive scope for 1-bromo-3-(trifluoromethyl)benzene are not widely available in the surveyed literature, related examples provide insight. For instance, the Mizoroki-Heck reaction has been successfully performed with various aryl bromides and fluorine-containing alkenes. In one study, the reaction of iodobenzene (B50100) with 3,3,3-trifluoropropene (B1201522) was reported to yield β-trifluoromethylstyrene. nih.gov The reaction of 1-bromo-3-(trifluoromethyl)benzene with alkenes is expected to proceed under standard Heck conditions, likely requiring a palladium catalyst such as palladium(II) acetate, a phosphine (B1218219) ligand, and a base.

The general scope of the Mizoroki-Heck reaction is broad, tolerating a wide range of functional groups on both the aryl halide and the alkene. nih.gov However, the specific yields and optimal conditions for the reaction of 1-bromo-3-(trifluoromethyl)benzene would need to be determined empirically for each specific alkene coupling partner.

Suzuki-Miyaura Coupling and Related Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or ester. This reaction is widely used for the formation of carbon-carbon bonds, particularly for generating biaryl structures. This compound, with its reactive C-Br bond, is an excellent substrate for such transformations. The electron-withdrawing nature of the trifluoromethoxy group can enhance the rate of the oxidative addition step in the catalytic cycle.

A variety of palladium catalysts and ligands can be employed for the Suzuki-Miyaura coupling of aryl bromides. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield. Below is a representative table of conditions that could be applied to the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on general procedures for aryl bromides. nih.govrsc.orgnih.gov

| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Representative Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | Good to Excellent |

| 4-Chlorophenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent |

| 3-Thienylboronic acid | Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene/H₂O | 110 | Good to Excellent |

The reaction generally proceeds with high yields and tolerates a wide range of functional groups on the boronic acid partner. The specific conditions would need to be optimized for each substrate combination to achieve the best results.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. libretexts.org The trifluoromethoxy group (-OCF₃) at the meta position in this compound is a potent electron-withdrawing group, which can activate the aromatic ring towards nucleophilic attack. However, the position of this group is critical. For the classical addition-elimination SNAr mechanism, the electron-withdrawing group must be positioned ortho or para to the leaving group (the bromine atom) to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. openstax.orgyoutube.com

In this compound, the -OCF₃ group is meta to the bromine. Therefore, it does not provide resonance stabilization to the Meisenheimer complex that would be formed by nucleophilic attack at the carbon bearing the bromine. This makes the classical SNAr pathway less favorable compared to isomers with ortho or para substitution.

However, under strongly basic conditions, an alternative mechanism, the elimination-addition (benzyne) mechanism, can operate. libretexts.orgmasterorganicchemistry.com This pathway involves the initial deprotonation of an aromatic proton ortho to the bromine atom by a strong base, followed by the elimination of the bromide ion to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to one of the carbons of the triple bond, followed by protonation to yield the final product. For this compound, deprotonation could occur at either the C2 or C4 position, leading to two possible benzyne intermediates. The subsequent nucleophilic attack would then lead to a mixture of products. The electron-withdrawing inductive effect of the trifluoromethoxy group would influence the regioselectivity of the nucleophilic addition to the benzyne intermediate. masterorganicchemistry.com

Other Functionalization Reactions of the Aromatic Halide

Beyond cross-coupling and nucleophilic substitution reactions, the bromine atom of this compound serves as a handle for a variety of other functionalization reactions.

One of the most common methods is lithium-halogen exchange . This reaction involves treating the aryl bromide with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures. wikipedia.org This exchange generates a highly reactive aryllithium species, which can then be quenched with a wide range of electrophiles to introduce new functional groups.

| Electrophile | Functional Group Introduced | Product Type |

|---|---|---|

| CO₂ | -COOH | Carboxylic acid |

| DMF | -CHO | Aldehyde |

| R₂C=O (Ketone/Aldehyde) | -C(OH)R₂ | Alcohol |

| I₂ | -I | Aryl iodide |

| B(OR)₃ | -B(OH)₂ | Boronic acid |

This method provides access to a diverse array of substituted trifluoromethoxybenzene derivatives. The low temperatures are often crucial to prevent side reactions, such as the reaction of the organolithium reagent with the electrophilic trifluoromethoxy group. tcnj.edu

Another significant functionalization is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting the aryl bromide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. chemspider.com This reaction is exceptionally broad in scope, accommodating a wide variety of primary and secondary amines, and has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives. The reaction of this compound with various amines would provide access to a range of 3-(trifluoromethoxy)anilines, which are valuable intermediates in medicinal chemistry and materials science.

Advanced Synthetic Utility and Applications in Chemical Synthesis

1-Bromo-3-(trifluoromethoxy)benzene as a Building Block in Complex Molecule Synthesis

The presence of both a bromo substituent, ideal for cross-coupling reactions, and a trifluoromethoxy group, which can enhance metabolic stability and binding affinity of target molecules, positions this compound as a valuable starting material. It is recognized as a versatile intermediate for creating sophisticated chemical structures. google.com

Precursors for Pharmaceutical Intermediates

In the pharmaceutical industry, the synthesis of active pharmaceutical ingredients (APIs) often relies on specialized intermediates that introduce specific structural motifs. This compound is valued for its role as a precursor in the preparation of various pharmaceutical and agro-pharmaceutical active ingredients. google.com The trifluoromethoxy group is a key feature, often used as a bioisostere for other functional groups to improve the pharmacokinetic profile of a drug candidate.

While this compound is a key building block for various pharmaceutical intermediates, its direct role in the synthesis of the calcimimetic agent Cinacalcet is not documented in available research. Instead, a structurally similar compound, 1-bromo-3-(trifluoromethyl)benzene , is a crucial precursor for a key intermediate in Cinacalcet synthesis.

This synthesis involves a Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal. This reaction, catalyzed by palladium acetate (B1210297), forms the carbon-carbon bond necessary to construct the backbone of the Cinacalcet molecule. The resulting product is then further processed to yield 3-(3-trifluoromethylphenyl)propanal, a key aldehyde intermediate that is subsequently used in the final stages of Cinacalcet production.

Table 1: Mizoroki-Heck Reaction for Cinacalcet Intermediate Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Key Transformation | Product Intermediate |

| 1-Bromo-3-(trifluoromethyl)benzene | Acrolein diethyl acetal | Palladium(II) acetate | C-C bond formation | 1-(3,3-Diethoxypropyl)-3-(trifluoromethyl)benzene |

This table illustrates the reaction for the related compound, 1-bromo-3-(trifluoromethyl)benzene, as a reference for the synthetic strategies employed for this class of molecules.

Intermediates for Agrochemical Development

The development of new pesticides and herbicides often involves the incorporation of fluorinated moieties to enhance efficacy and stability. This compound is identified as a versatile intermediate in the preparation of active ingredients for the agrochemical sector. google.com The trifluoromethoxy group can impart desirable properties such as increased lipophilicity, which can improve the penetration of the active compound through plant cuticles or insect exoskeletons. The bromine atom provides a reactive handle for further chemical modification to build the final agrochemical product.

Precursors for Novel Materials

Fluorinated aromatic compounds are increasingly used in the development of advanced materials, including liquid crystals, polymers, and organic electronics. While specific applications for this compound in this area are not extensively detailed, related fluorinated building blocks are used in materials science. For example, the structurally related compound 1-Bromo-3,5-bis(trifluoromethyl)benzene is used to prepare the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion. This large, non-coordinating anion is employed as a stabilizing counterion for highly reactive electrophilic catalysts, showcasing how such fluorinated phenyl rings are integral to creating specialized chemical tools for materials and catalysis science. fishersci.de

Derivatization Strategies and Functional Group Transformations

The synthetic utility of this compound is largely defined by the reactivity of its carbon-bromine bond. This bond is susceptible to a variety of transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. google.com

Introduction of Diverse Chemical Moieties

The bromine atom serves as a versatile anchor for introducing a wide range of chemical functionalities. This is primarily achieved through metal-mediated reactions that replace the bromine with new carbon-carbon or carbon-heteroatom bonds.

Key derivatization strategies include:

Grignard Reagent Formation : Reaction with magnesium metal in an ether solvent converts the aryl bromide into the corresponding Grignard reagent, 3-(trifluoromethoxy)phenylmagnesium bromide. This powerful nucleophile can then react with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to form new carbon-carbon bonds. chegg.com

Palladium-Catalyzed Cross-Coupling Reactions : This is one of the most powerful methods for derivatizing aryl halides.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly efficient method for forming a new aryl-aryl or aryl-alkyl bond, enabling the synthesis of complex biaryl structures. beilstein-journals.orgnih.gov

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. nih.gov It is a critical transformation for the synthesis of many pharmaceuticals and organic electronic materials that contain arylamine moieties.

These derivatization reactions demonstrate the compound's flexibility as a building block, allowing chemists to strategically introduce diverse molecular fragments.

Table 2: Key Functional Group Transformations

| Reaction Type | Reagents | Functional Group Introduced | Bond Formed |

| Grignard Formation | Mg, ether | -MgBr | C-Mg |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | -R (Aryl, Alkyl) | C-C |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | -NR₂ | C-N |

Stereoselective Synthesis of Chiral Derivatives

The development of methodologies for the stereoselective synthesis of chiral molecules is a cornerstone of contemporary chemical research. While direct asymmetric transformations utilizing this compound as a prochiral substrate are not extensively documented, its true potential lies in its role as a precursor to substrates for powerful stereoselective reactions, particularly in the construction of axially chiral biaryls. These molecules, which possess chirality due to restricted rotation around a single bond, are prevalent in natural products, and are widely used as privileged ligands in asymmetric catalysis.

One of the most prominent strategies for the synthesis of axially chiral biaryls is the atroposelective transition metal-catalyzed cross-coupling reaction. In this context, this compound can be readily converted to its corresponding boronic acid or other organometallic derivatives, which can then be coupled with a suitable partner under the influence of a chiral catalyst system.

For instance, the asymmetric Suzuki-Miyaura cross-coupling reaction provides a powerful tool for the enantioselective synthesis of biaryl compounds. While a specific example detailing the use of 3-(trifluoromethoxy)phenylboronic acid derived from this compound is not explicitly detailed in readily available literature, the general applicability of this method to a wide range of substrates suggests its potential. The success of such a reaction hinges on the choice of a suitable chiral ligand that can effectively control the stereochemical outcome of the coupling process.

The following table outlines a representative example of an asymmetric Suzuki-Miyaura cross-coupling to produce axially chiral biaryls, illustrating the general principle that could be applied to derivatives of this compound.

Table 1: Representative Atroposelective Suzuki-Miyaura Cross-Coupling

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Product | Enantiomeric Excess (ee) |

| 1-Bromo-2-naphthoate | Phenylboronic acid | Pd(OAc)₂ / Chiral Phosphine (B1218219) Ligand | Axially Chiral Biaryl | High |

This hypothetical application underscores the potential of this compound as a valuable starting material for the synthesis of enantioenriched compounds. The trifluoromethoxy group can play a crucial role in influencing the conformational properties of the resulting biaryl, potentially enhancing the rotational barrier and the stability of the atropisomers.

Furthermore, recent advancements in C-H activation have opened new avenues for the atroposelective synthesis of biaryls. These methods can potentially utilize substrates derived from this compound, where the trifluoromethoxy-substituted ring could be functionalized in a stereocontrolled manner.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 1-bromo-3-(trifluoromethoxy)benzene, offering unambiguous insights into its atomic framework. Through the application of ¹H, ¹⁹F, and ¹³C NMR, a comprehensive picture of the molecule's hydrogen, fluorine, and carbon environments is achieved.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of this compound provides critical information about the arrangement of hydrogen atoms on the benzene (B151609) ring. The aromatic region of the spectrum typically displays a complex multiplet, a result of the spin-spin coupling between the non-equivalent protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromo and trifluoromethoxy substituents.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.10 - 7.50 | Multiplet |

Table 1: Representative ¹H NMR Data for this compound.

¹⁹F NMR Spectroscopic Analysis

Given the presence of a trifluoromethoxy group, ¹⁹F NMR spectroscopy is an indispensable tool for the characterization of this compound. The spectrum typically exhibits a sharp singlet, corresponding to the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this peak is a characteristic identifier for the trifluoromethoxy moiety.

| Fluorine Assignment | Chemical Shift (ppm) | Multiplicity |

| -OCF₃ | ~ -58 | Singlet |

Table 2: Typical ¹⁹F NMR Data for this compound.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum offers a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift determined by its local electronic environment. The carbon attached to the bromine atom (C-Br) and the carbon attached to the trifluoromethoxy group (C-OCF₃) show characteristic downfield shifts. Furthermore, the carbon of the trifluoromethyl group exhibits a quartet due to coupling with the three fluorine atoms.

| Carbon Assignment | Chemical Shift (ppm) |

| C-Br | ~122 |

| C-OCF₃ | ~149 |

| Aromatic Carbons | ~115 - 131 |

| -CF₃ | ~120 (quartet) |

Table 3: Illustrative ¹³C NMR Data for this compound.

Mass Spectrometry Techniques (GC-MS, HRMS)

Mass spectrometry (MS) provides vital information regarding the molecular weight and fragmentation pattern of this compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound from a mixture. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the compound's molecular weight. The isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units, is a clear indicator of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS) offers the precise determination of the molecular formula by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound (C₇H₄BrF₃O), the expected monoisotopic mass is approximately 239.9398 g/mol . uni.lu HRMS analysis would confirm this exact mass, unequivocally verifying the elemental composition of the molecule.

| Technique | Information Obtained | Expected m/z Values |

| GC-MS | Molecular Weight and Fragmentation Pattern | M⁺ peaks around 240 and 242 |

| HRMS | Exact Mass and Elemental Composition | ~239.9398 |

Table 4: Mass Spectrometry Data for this compound.

Chromatographic Purity Assessment (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for determining the purity of volatile compounds like this compound. In this technique, the compound is vaporized and passed through a capillary column, which separates it from any impurities. The detector then generates a signal proportional to the amount of substance eluted. By analyzing the resulting chromatogram, the percentage purity of the compound can be accurately quantified. Commercial suppliers often specify a purity of >98.0% as determined by GC. tcichemicals.comfishersci.comcolonialscientific.com

| Parameter | Value |

| Purity (by GC-FID) | >98.0% |

Table 5: Typical Purity Specification for this compound.

Density Functional Theory (DFT) Studies on Electronic Structure

While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the electronic structure can be inferred from studies on analogous substituted benzenes. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are a standard method for optimizing molecular geometry and calculating electronic properties.

Key parameters derived from such studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For substituted benzenes, the nature and position of the substituents significantly influence these frontier orbitals.

In a related compound, 1,3,5-tribromo-2,4,6-trifluoro-benzene, DFT calculations have been used to analyze the molecular structure and vibrational spectra. researchgate.net Such studies also typically investigate the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly insightful as it visualizes the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for electrophilic and nucleophilic attack. For this compound, the electronegative bromine and trifluoromethoxy groups are expected to significantly polarize the benzene ring, creating a complex electrostatic potential.

Table 1: Calculated Electronic Properties for an Analogous Substituted Benzene (Gammaxene) using DFT (B3LYP/6-311G(d, p)) biointerfaceresearch.com

| Parameter | Value |

| HOMO Energy (eV) | -8.549 |

| LUMO Energy (eV) | -1.511 |

| Ionization Energy (I) (eV) | 8.549 |

| Electron Affinity (A) (eV) | 1.511 |

| Global Hardness (η) (eV) | 3.579 |

| Chemical Potential (μ) (eV) | -5.03 |

| Global Electrophilicity Index (ω) (eV) | 3.535 |

| Softness (ζ) (eV⁻¹) | 0.279 |

This data is for γ-hexachlorocyclohexane (Gammaxene) and serves as an example of the types of electronic properties calculated via DFT. Similar calculations would be necessary to determine the specific values for this compound.

Molecular Modeling and Reactivity Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. For this compound, molecular modeling can be employed to predict its reactivity in various chemical transformations.

Reactivity indices, derived from DFT calculations, are instrumental in this prediction. These indices include Fukui functions, which identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. The local softness and electrophilicity indices provide further quantitative measures of site-specific reactivity.

For instance, in the context of electrophilic aromatic substitution, the positions on the benzene ring most susceptible to attack can be predicted by analyzing the calculated distribution of electron density and the values of the Fukui function for electrophilic attack (f-). The trifluoromethoxy group is generally considered to be an electron-withdrawing group, which would deactivate the ring towards electrophilic substitution and direct incoming electrophiles to the meta position relative to itself. The bromine atom is also deactivating but is ortho-, para-directing. The interplay of these two substituents on the reactivity of this compound presents an interesting case for computational analysis.

Furthermore, computational models can be used to study reaction mechanisms and transition states, providing insights into the kinetics and thermodynamics of reactions involving this compound.

Structure-Reactivity Relationship Analysis in Analogous Compounds

The study of structure-reactivity relationships (SRR) in compounds analogous to this compound provides a framework for understanding its chemical behavior. By examining how systematic changes in molecular structure affect reactivity, predictive models can be developed.

Quantitative Structure-Activity Relationship (QSAR) studies on various benzene derivatives have demonstrated the importance of electronic and steric descriptors in predicting their biological activity or chemical reactivity. nih.govjocpr.comdergipark.org.trbiointerfaceresearch.com For example, studies on polybrominated diphenyl ethers have shown that electronic properties calculated by DFT, such as polarizability and quadrupole moments, are highly dependent on the bromination pattern and are significant in explaining toxicity variances. nih.gov

A DFT study on the electrophilic bromination of benzene, anisole, and nitrobenzene (B124822) highlighted the mechanistic insights that can be gained. rsc.orgresearchgate.net The study revealed that the reaction can proceed through an addition-elimination mechanism and that the regioselectivity is influenced by a synergy of electron delocalization and non-covalent interactions. rsc.org These findings for analogous systems provide a valuable foundation for predicting the behavior of this compound in similar reactions.

Conclusion

1-Bromo-3-(trifluoromethoxy)benzene stands as a testament to the power of strategic molecular design in organic synthesis. Its unique combination of a reactive bromine handle and an electron-withdrawing trifluoromethoxy group provides chemists with a powerful tool for the construction of complex and valuable molecules. Its successful application in a range of cross-coupling reactions highlights its importance as a versatile building block. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic use of key intermediates like this compound will undoubtedly play an increasingly critical role in driving innovation in the chemical sciences.

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Transformations of 1-Bromo-3-(trifluoromethoxy)benzene

The transformation of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is continually being advanced through the development of novel catalytic systems. These new catalysts aim to provide higher yields, greater selectivity, and milder reaction conditions compared to traditional methods.

Recent breakthroughs in catalysis offer exciting possibilities for the functionalization of this important building block. One of the most promising areas is the use of photoredox catalysis . This technique utilizes light to initiate catalytic cycles, enabling transformations that are often difficult to achieve through traditional thermal methods. princeton.edunih.gov For instance, the combination of a photoredox catalyst with a nickel catalyst has been shown to effectively achieve the difluoromethylation of a wide array of aryl bromides under mild conditions. princeton.edu This approach could be directly applicable to this compound to introduce a difluoromethyl group, a valuable moiety in drug discovery. Similarly, photoredox catalysis can be employed for trifluoromethylation, offering a direct route to introduce another key fluorine-containing group. researchgate.netnih.gov

Ligand-free and multimetallic cross-coupling reactions are also gaining traction as powerful tools for aryl halide transformations. rsc.orgnih.gov Ligand-free systems, which avoid the use of often expensive and air-sensitive phosphine (B1218219) ligands, offer advantages in terms of cost and operational simplicity. rsc.org Multimetallic catalysis, where two different metal catalysts work in synergy, can enable challenging cross-coupling reactions, such as the coupling of two different aryl halides. nih.govacs.org This could allow for the direct coupling of this compound with other aryl halides, expanding the diversity of accessible molecular architectures.

Furthermore, advancements in high-throughput experimentation (HTE) are accelerating the discovery of new and improved catalysts. mit.educhemrxiv.orgchemrxiv.org HTE allows for the rapid screening of large libraries of catalysts and reaction conditions, significantly speeding up the optimization process for reactions such as the C-N coupling of aryl bromides. chemrxiv.orgchemrxiv.orgnih.govresearchgate.net This approach is crucial for identifying optimal catalytic systems for the transformation of this compound in a time- and resource-efficient manner.

A summary of potential novel catalytic transformations for this compound is presented in the table below.

| Transformation | Catalytic System | Potential Product | Significance |

| Difluoromethylation | Photoredox/Nickel Dual Catalysis | 1-(Difluoromethyl)-3-(trifluoromethoxy)benzene | Introduction of a key pharmacophore |

| Trifluoromethylation | Photoredox Catalysis | 1-(Trifluoromethyl)-3-(trifluoromethoxy)benzene | Access to highly fluorinated compounds |

| Arylation | Ligand-Free Palladium Catalysis | 3-(Trifluoromethoxy)biphenyl derivatives | Cost-effective synthesis of biaryls |

| Cross-Ullman Coupling | Multimetallic (e.g., Ni/Pd) Catalysis | Unsymmetrical biaryls | Coupling of two different aryl halides |

| Amination | High-Throughput Screened Pd Catalysts | N-Aryl-3-(trifluoromethoxy)aniline derivatives | Rapid optimization of C-N bond formation |

Flow Chemistry Approaches in Synthesis and Derivatization

Continuous flow chemistry is emerging as a powerful technology for the synthesis and derivatization of this compound, offering significant advantages in terms of safety, scalability, and efficiency over traditional batch processing. nih.govamt.uksyrris.com The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors allows for improved yields and selectivities, particularly for highly exothermic or hazardous reactions often associated with fluorinated compounds. nih.govtue.nl

The synthesis of trifluoromethoxy-containing building blocks can be significantly enhanced using flow chemistry, especially when combined with other modern synthetic techniques like photoredox catalysis. tue.nl The improved light penetration in flow reactors dramatically accelerates reaction rates for photochemical transformations, leading to shorter reaction times and higher throughput. tue.nl This synergy is particularly relevant for the introduction of the trifluoromethoxy group onto aromatic cores or for subsequent functionalization of this compound.

Flow chemistry also enables the safe handling of hazardous reagents and the in-situ generation of unstable intermediates. nih.govsyrris.com For instance, reactions involving diazomethane (B1218177) or other energetic species can be performed with greater safety in the controlled environment of a flow reactor. This opens up new possibilities for the derivatization of this compound that might be too dangerous to conduct on a large scale in batch.

The modular nature of flow chemistry systems allows for the telescoping of multiple reaction steps into a single, continuous process, eliminating the need for intermediate purification and reducing waste generation. acs.orgalmacgroup.com This approach can be applied to multi-step sequences starting from this compound to produce complex target molecules more efficiently.

The table below summarizes the potential benefits of applying flow chemistry to the synthesis and derivatization of this compound.

| Process | Advantage of Flow Chemistry | Potential Outcome |

| Synthesis of this compound | Improved safety and scalability | Higher throughput and purity |

| Photochemical Derivatization | Enhanced light penetration, faster reactions | Efficient synthesis of photosensitive derivatives |

| Reactions with Hazardous Reagents | Safe handling of unstable intermediates | Access to a wider range of chemical space |

| Multi-step Synthesis | Telescoping of reactions, reduced workup | Increased overall yield and process efficiency |

Integration with Machine Learning for Reaction Prediction and Optimization

The integration of machine learning (ML) is set to revolutionize the way chemical reactions are developed and optimized, and its application to the transformations of this compound holds immense potential. chemrxiv.orgmit.edu By analyzing vast datasets of chemical reactions, ML algorithms can identify complex relationships between reactants, catalysts, conditions, and outcomes, enabling the prediction of reaction yields and the in-silico optimization of reaction parameters. rsc.orgresearchgate.net

For a versatile building block like this compound, which can undergo a variety of cross-coupling reactions, ML models can be trained to predict the optimal conditions for a given transformation. chemrxiv.orgmit.edu For instance, in Suzuki-Miyaura coupling reactions, deep learning models have been successfully used to predict the best catalyst, ligand, and temperature for a given set of reactants. rsc.orgresearchgate.net This predictive power can significantly reduce the number of experiments required to find the optimal conditions for coupling this compound with a new partner, saving time and resources.

The development of robust ML models relies on the availability of large, high-quality datasets. High-throughput experimentation (HTE) plays a crucial role in generating such datasets by enabling the rapid execution and analysis of thousands of reactions. mit.edunih.govmit.edu The combination of HTE and ML creates a powerful feedback loop where HTE generates the data to train ML models, and the ML models, in turn, guide the design of new experiments to be performed by HTE, leading to a rapid acceleration of research and development. researchgate.net

While challenges remain, such as the need for standardized data and the potential for models to simply capture literature popularity trends rather than true chemical reactivity, the field is rapidly advancing. nih.govacs.org The application of machine learning to predict the outcomes of reactions involving this compound will undoubtedly lead to more efficient and innovative ways to synthesize novel molecules with desired properties.

The table below illustrates how machine learning can be applied to optimize a Suzuki-Miyaura coupling reaction of this compound.

| Input Parameters for ML Model | Predicted Output | Impact on Research |

| This compound, Arylboronic acid | Optimal Catalyst, Ligand, Base, Solvent, Temperature | Reduced experimental effort |

| Desired Product Yield | Suggested Reaction Conditions | Accelerated discovery of efficient synthetic routes |

| Library of Potential Coupling Partners | Predicted Success Rate for each partner | In-silico screening of virtual libraries |

Q & A

Q. What analytical techniques differentiate positional isomers (e.g., 1-bromo-3- vs. 4-(trifluoromethoxy)benzene)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。